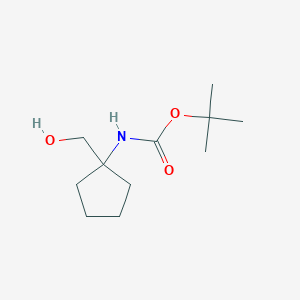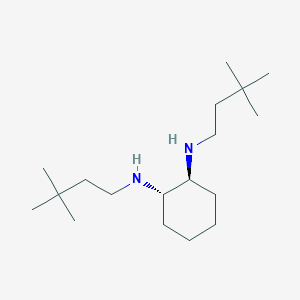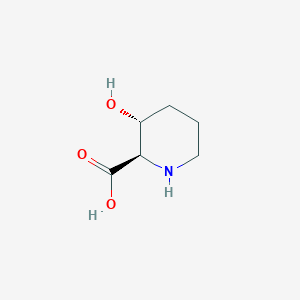
N-Boc-1-amino-1-ciclopentanometanol
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related β-oligopeptides, which can involve compounds like N-Boc-1-amino-1-cyclopentanemethanol, uses protected amino acids and involves fragment-coupling solution synthesis (Abele, Seiler, & Seebach, 1999).
- Another study describes a practical approach to synthesize five-membered cyclosulfamides starting from amino acids, which may involve compounds similar to N-Boc-1-amino-1-cyclopentanemethanol (Regainia et al., 2000).
Molecular Structure Analysis
- X-ray crystallography is often used to analyze the molecular structures of compounds like N-Boc-1-amino-1-cyclopentanemethanol, as seen in studies where similar compounds are examined (Mura et al., 2009).
Chemical Reactions and Properties
- Amino-alcohol ligands derived from compounds like N-Boc-1-amino-1-cyclopentanemethanol are synthesized and studied for their ability to complex metal ions, providing insight into their chemical reactivity (de Sousa et al., 2010).
Physical Properties Analysis
- The conformational analysis of peptides containing similar structures to N-Boc-1-amino-1-cyclopentanemethanol can be done using methods like 1H-NMR, IR studies, and X-ray diffraction (Bardi et al., 1986).
Chemical Properties Analysis
- The study of Boc-protected amino acids and their derivatives, which are structurally related to N-Boc-1-amino-1-cyclopentanemethanol, reveals important insights into their stability and reactivity (Sureshbabu et al., 2009).
Aplicaciones Científicas De Investigación
Protección N-Boc de aminas, aminoácidos y péptidos
Este compuesto se utiliza para la protección N-Boc de aminas, aminoácidos y péptidos . La protección N-Boc es una transformación fundamental y útil en la síntesis orgánica, especialmente en la química de péptidos . Este proceso implica el uso de di-terc-butil pirocarbonato [(Boc)2O], que se ha convertido en un grupo protector importante y popular para las aminas .
Uso en la síntesis de péptidos
La protección de los grupos amino en los aminoácidos como derivados N-Boc es una estrategia importante en la síntesis de péptidos . Se pueden convertir fácilmente en las aminas libres y también son útiles en la síntesis de péptidos en fase sólida de Merrifield . Los aminoácidos N-terc-butoxicarbonilo son resistentes a la racemización durante la síntesis de péptidos, lo que hace que este protocolo sea más aplicable en reacciones de varios pasos .
Uso en la síntesis de sistemas heterocíclicos fusionados derivados de la xantina
1-Amino-1-ciclopentanometanol, un compuesto relacionado, se ha utilizado en la síntesis de sistemas heterocíclicos fusionados derivados de la xantina . Esto sugiere aplicaciones potenciales de N-Boc-1-amino-1-ciclopentanometanol en procesos sintéticos similares.
Uso en la síntesis de química medicinal
1-Amino-1-ciclopentanometanol también se ha utilizado como bloque de construcción en la síntesis de química medicinal . Esto implica que this compound también podría utilizarse en aplicaciones similares.
Uso en la generación de t-Boc–N=O para dienófilo de Diels Alder
El compuesto terc-butil N-hidroxicarbamato o N-terc-butoxicarbonilhidroxilamina, un compuesto relacionado, se ha utilizado en la generación de t-Boc–N=O para su uso como dienófilo de Diels Alder . Esto sugiere que this compound podría utilizarse potencialmente en aplicaciones similares.
Uso en la síntesis de pirroles tetra sustituidos
El carbamato de terc-butilo, un compuesto relacionado, se ha utilizado en la síntesis de pirroles tetra sustituidos, funcionalizados con grupos éster o cetona en la posición C-3<a aria-label="4: synthesis of tetrasubstituted pyrroles" data-citationid="906b858b-d81f-b064-c639-774e7b69b2
Mecanismo De Acción
Safety and Hazards
N-Boc-1-amino-1-cyclopentanemethanol is classified as an irritant and hazardous to aquatic life . It may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life . Safety measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .
Propiedades
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMKULLVQEUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937504 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168540-07-6, 174889-22-6 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 174889-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)



![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)



![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)